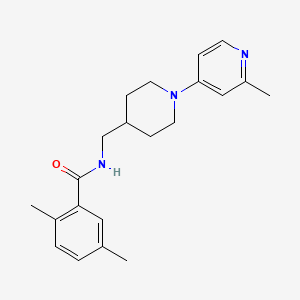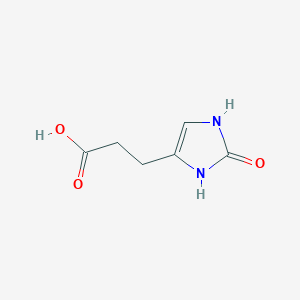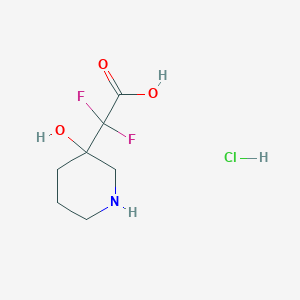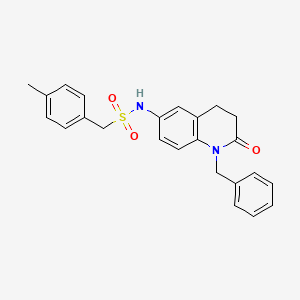
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it has been found to possess anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system by binding to a protein called STING (Stimulator of Interferon Genes). This binding triggers the production of cytokines, which then leads to the destruction of tumor cells. DMXAA has also been shown to inhibit the formation of blood vessels that supply tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. DMXAA has also been found to increase the activity of natural killer cells, which are immune cells that can destroy tumor cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA for lab experiments is its ability to induce tumor necrosis. This property makes it a useful tool for studying the immune response to cancer. However, DMXAA has been found to have limited solubility in water, which can make it difficult to work with in some experiments. In addition, DMXAA has been found to have a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for DMXAA research. One area of interest is the development of more effective formulations of DMXAA that can increase its solubility in water and improve its half-life in the body. Another area of research is the investigation of DMXAA as a potential treatment for viral infections, such as influenza. Furthermore, the use of DMXAA in combination with other anti-cancer agents is an area of interest for future research. Finally, the development of new synthetic routes for DMXAA could lead to the discovery of new compounds with improved anti-tumor properties.
Méthodes De Synthèse
DMXAA is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-chloroacetamide, followed by the reaction of the resulting compound with 2,5-dimethylbenzenethiol. The final product is purified through recrystallization, and the purity is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis by activating the immune system and promoting the production of cytokines. DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition to its anti-tumor properties, DMXAA has been investigated for its potential use in the treatment of viral infections, such as influenza.
Propriétés
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-11-4-5-12(2)14(6-11)9-23-18-20-15(10-24-18)7-16(22)21-17-19-8-13(3)25-17/h4-6,8,10H,7,9H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOGOTVCMYBMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

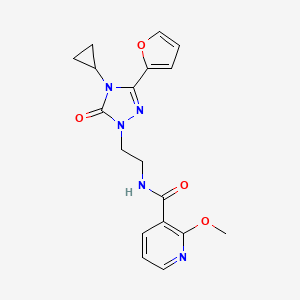
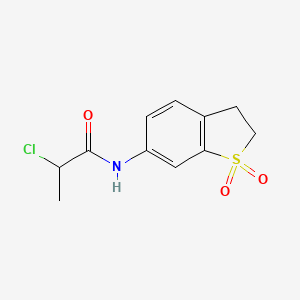

![3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one](/img/structure/B2850625.png)
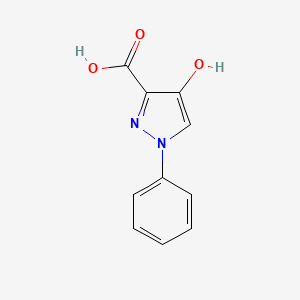
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)



